molecular formula C8H10Cl2N2S B3269335 2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride CAS No. 50837-20-2

2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride

Cat. No.: B3269335
CAS No.: 50837-20-2
M. Wt: 237.15 g/mol
InChI Key: LXZJSPWWJJAOHS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride is a chlorinated aromatic compound characterized by a thioether linkage (-S-) connecting a 4-chlorophenyl group to an ethanimidamide backbone, with a hydrochloride counterion. Its molecular formula is C₈H₁₁Cl₂N₂S, yielding a molecular weight of approximately 238.18 g/mol (calculated from structural data in ).

Key structural features include:

  • A 4-chlorophenyl group contributing aromaticity and electron-withdrawing effects.
  • A thioether bridge enhancing nucleophilicity compared to ether analogs.
  • An amidine group protonated as a hydrochloride salt, improving solubility in polar solvents.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZJSPWWJJAOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=N)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372601
Record name [(4-Chlorophenyl)sulfanyl]ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50837-20-2
Record name [(4-Chlorophenyl)sulfanyl]ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activity Reference
2-[(4-Chlorophenyl)thio]ethanimidamide HCl C₈H₁₁Cl₂N₂S 238.18 4-Cl-Ph-S-ethylamidine HCl Industrial/Scientific research
2-(4-tert-butylphenoxy)ethanimidamide HCl C₁₂H₁₉ClN₂O 242.74 tert-butylphenoxy-ethylamidine HCl Not specified
2-(1,3-dioxo-isoindol-2-yl)ethanimidamide HCl C₁₀H₁₀ClN₃O₂ 239.66 Phthalimide-ethylamidine HCl Not specified
N-(4-Cl-Ph)-2-(3-cyano-4,6-distyrylpyridinyl)thioacetamide C₂₇H₂₀ClN₃OS 470.99 Pyridine-thioacetamide with styryl groups High insecticidal activity vs. aphids
Key Observations:
  • Rigidity vs. Flexibility : The phthalimide group in 2-(1,3-dioxo-isoindol-2-yl)ethanimidamide HCl introduces a rigid aromatic system, which may influence binding affinity in biological systems .
  • Electronic Effects: The thioether linkage in the target compound is more nucleophilic than the ether linkage in 2-(4-tert-butylphenoxy)ethanimidamide HCl, altering reactivity in synthetic pathways .

Functional Comparisons

Insecticidal Activity
  • N-(4-Cl-Ph)-2-(3-cyano-4,6-distyrylpyridinyl)thioacetamide () demonstrates higher insecticidal activity against cowpea aphids than the commercial insecticide acetamiprid. This is attributed to its extended π-conjugated system (styryl groups) and pyridine-thioacetamide core, which enhance target binding .
  • 2-[(4-Chlorophenyl)thio]ethanimidamide HCl lacks documented insecticidal data, but its simpler structure (lacking styryl/pyridine motifs) suggests reduced bioactivity compared to ’s compounds .
Stability and Reactivity
  • The phthalimide derivative () exhibits greater stability due to its fused aromatic system, whereas the target compound’s thioether group may render it susceptible to oxidation .
  • The hydrochloride salt form of the target compound improves aqueous solubility, a feature shared with 2-(4-tert-butylphenoxy)ethanimidamide HCl .

Biological Activity

Overview

2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride is a chemical compound with the molecular formula C8_8H10_{10}Cl2_2N2_2S and a molecular weight of 237.1494 g/mol. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial, antiviral, and anticancer research.

The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with ethyl chloroacetate, followed by treatment with ammonium hydroxide. This method allows for the formation of the desired amidine compound, which can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity by binding to their active sites, thereby influencing various biochemical pathways. This interaction can lead to diverse biological responses depending on the specific target involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Antiviral Activity

The compound has also been studied for its antiviral effects. Preliminary data suggest that it may inhibit viral replication in several models, making it a candidate for further investigation as an antiviral agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with viral entry or replication processes .

Anticancer Potential

In addition to its antimicrobial and antiviral properties, this compound has shown promise in anticancer research. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SARs) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their effects on COX-2 inhibition, demonstrating significant anti-inflammatory properties .

Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
2-[(4-Chlorophenyl)thio]ethanimidamide HClSignificantModeratePromising
2-(4-Chlorophenylthio)acetamidine HClModerateLowNot Evaluated
3-(Propan-2-ylidene)indolin-2-oneHighModerateHigh

Q & A

Q. What statistical methods are critical for analyzing dose-dependent effects in complex biological systems?

  • Methodological Answer :
  • Mixed-Effects Models : Account for inter-experimental variability using R/lme4 or SAS PROC MIXED .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., receptor activation, cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride
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2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride

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